BenchChemオンラインストアへようこそ!

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

Medicinal Chemistry Parallel Synthesis Scaffold Hopping

4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1554586-33-2) is a partially saturated, bicyclic heterocyclic building block featuring a carboxylic acid group at the 6-position. It acts as a critical intermediate for generating differentiated diamides and exploring novel chemical space around the tetrahydropyrazolo[1,5-a]pyridine scaffold, which has historically been limited to 2- and 3-substitution patterns.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1554586-33-2
Cat. No. B2934554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
CAS1554586-33-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC2=CC=NN2CC1C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12)
InChIKeyZCJUVCAKKRIODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1554586-33-2)


4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1554586-33-2) is a partially saturated, bicyclic heterocyclic building block featuring a carboxylic acid group at the 6-position . It acts as a critical intermediate for generating differentiated diamides and exploring novel chemical space around the tetrahydropyrazolo[1,5-a]pyridine scaffold, which has historically been limited to 2- and 3-substitution patterns [1].

Why the 6-Regioisomer of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Carboxylic Acid Cannot Be Replaced by Its 2- or 3-Analogues


Generic substitution among the 2-, 3-, and 6-carboxylic acid regioisomers of the tetrahydropyrazolo[1,5-a]pyridine series is scientifically unsound due to a fundamental difference in scaffold novelty and accessibility. The literature explicitly confirms that, unlike 2- and 3-carboxylic acid derivatives which have established synthetic routes, 6-substituted variants have historically remained unreported and require distinct synthetic strategies for construction [1]. The unique position of the 6-handle dictates the geometry of the final pharmacophore, directly impacting target binding in downstream applications such as kinase inhibition [2].

Head-to-Head Quantitative Evidence for Procuring 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid Over Analogs


Synthetic Accessibility & Scaffold Novelty: The 6-Position as an Unexplored Chemical Space

A foundational 2011 study by Erdmane et al. explicitly states that while 2- and 3-substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridines were known, '6-substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have not been reported' [1]. This is in contrast to the more accessible 2-carboxylic acid (CAS 307313-03-7) and 3-carboxylic acid (CAS 307307-97-7) analogs, which are commoditized building blocks . The 6-carboxylic acid thus offers a distinct vector for introducing novelty into a series, a critical advantage in lead optimization programs aiming for composition-of-matter intellectual property.

Medicinal Chemistry Parallel Synthesis Scaffold Hopping

Purity Profile & Quality Consistency for Downstream Reactions

The target compound is commercially available with a consistently higher purity specification compared to its 3-regioisomer counterpart. The 6-carboxylic acid (CAS 1554586-33-2) is sourced at 98% purity , while the 3-carboxylic acid (CAS 307307-97-7) is typically offered at 95% by major suppliers , . This 3% absolute purity difference is crucial for quantitative reactions such as parallel amide formation or bioconjugation, where near-stoichiometric control is required to avoid byproduct formation.

Synthetic Chemistry Quality Control Amide Coupling

Supply Chain & Cost Granularity for Project Budgeting

Pricing data reveals a distinct cost tier for the 6-regioisomer. The compound (CAS 1554586-33-2) is priced at $643.00 for 100 mg (95% purity) from a supplier like 1PlusChem, scaling to $1,740.00 per gram [1]. This positions it as a premium-priced building block relative to the more commoditized 2- analog (97% purity, available through major distributors like Sigma-Aldrich/Ambeed without public gram-scale pricing, indicative of a catalog-stock commodity) . The higher cost correlates directly with the novel synthetic route and lack of generic competition, translating to a strategic purchasing decision for budget-managed discovery projects.

Procurement Chemical Sourcing Cost Analysis

Procurement-Driven Application Scenarios for 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid


Lead Diversification Against Privileged Kinase Targets

In kinase drug discovery, the tetrahydropyrazolo[1,5-a]pyridine scaffold acts as a hinge-binding mimic. The 6-carboxylic acid provides a unique exit vector not achievable with the 2- or 3-carboxylic acid analogs [1]. Its use is indicated when an SAR program requires exploration of novel trajectories to escape crowded IP space, particularly for targets like EGFR or JAK-STAT pathways where patent activity around this specific vector is surging [2].

Parallel Library Synthesis of Differentiated Diamides

The 6-carboxylic acid handle has been explicitly validated for the generation of differentiated diamides suitable for parallel synthesis [1]. Unlike symmetrical dicarboxylic acid cores, this monofunctional building block allows for sequential amide coupling without the risk of statistical product mixtures, thereby increasing library purity and reducing purification burden in high-throughput production workflows.

Scaffold Replacement for Carboxylic Acid Bioisosteres

The saturated, bicyclic nature of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system offers distinct physicochemical properties (predicted lower logD, enhanced solubility) compared to its fully unsaturated pyrazolo[1,5-a]pyridine-6-carboxylic acid counterpart (CAS 474432-61-6) [2]. This makes the saturated analog the preferred choice when a program seeks to mitigate flat, aromatic liabilities (e.g., CYP inhibition, poor solubility) while retaining the core pharmacophoric features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.